molecular formula C10H6FNO B1454608 7-Fluoroquinoline-6-carbaldehyde CAS No. 1185768-18-6

7-Fluoroquinoline-6-carbaldehyde

Cat. No.: B1454608
CAS No.: 1185768-18-6
M. Wt: 175.16 g/mol
InChI Key: MXHXHJCXWSYDQO-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-6-carbaldehyde is an organic compound with the molecular formula C10H6FNO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 7th position and an aldehyde group at the 6th position makes this compound unique and significant in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-6-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the quinoline ring. This can be achieved using reagents such as sodium methoxide in liquid ammonia .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic fluorination and controlled reaction conditions to ensure the selective introduction of the fluorine atom at the desired position .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antibacterial Applications

7-Fluoroquinoline-6-carbaldehyde belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. The compound's structure facilitates interactions with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Case Studies

  • In Vitro Studies : Research has demonstrated that 7-fluoroquinoline derivatives exhibit significant antibacterial activity against multidrug-resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus .
  • Metalloantibiotics : The complexation of fluoroquinolones with transition metals has been explored as a strategy to enhance their antibacterial properties. Studies indicate that such complexes can exhibit improved stability and efficacy against resistant bacterial strains .

Drug Development

The unique chemical structure of this compound allows for modifications that can lead to the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Research on SAR has shown that modifications at various positions on the quinolone ring can significantly influence the biological activity of these compounds. For instance, substituting different groups at the 6 or 7 positions can enhance selectivity and reduce toxicity .

Potential Therapeutic Uses

  • Anticancer Activity : Some studies have indicated that fluoroquinolone derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Combination Therapies : The use of this compound in combination with other antimicrobial agents is being investigated to overcome resistance mechanisms in bacteria.

Materials Science Applications

Beyond its medicinal uses, this compound has potential applications in materials science.

Supramolecular Chemistry

The compound can form host-guest complexes with macrocyclic compounds like cucurbiturils, enhancing its stability and solubility in aqueous environments. These complexes have been studied for their potential use in drug delivery systems and biosensors .

Nanotechnology

Research has suggested that incorporating fluoroquinolone derivatives into nanostructured materials could improve their efficacy as drug delivery vehicles or in diagnostic applications due to their enhanced interaction with biological systems .

Summary Table of Applications

Application AreaDescriptionReferences
Antibacterial ActivityEffective against Gram-negative bacteria; inhibits DNA gyrase
Drug DevelopmentModifications can lead to new therapeutic agents; potential anticancer properties
Supramolecular ChemistryForms complexes with cucurbiturils for improved stability
NanotechnologyPotential use in drug delivery systems and diagnostics

Mechanism of Action

The mechanism of action of 7-Fluoroquinoline-6-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in cell death . The compound’s ability to form stable complexes with these enzymes makes it a potent antimicrobial agent .

Comparison with Similar Compounds

  • 7-Fluoroquinoline-4-carbaldehyde
  • 6-Fluoroquinoline-2-carboxaldehyde
  • 8-Fluoroquinoline-4-carbaldehyde

Comparison: 7-Fluoroquinoline-6-carbaldehyde is unique due to the specific positioning of the fluorine atom and the aldehyde group, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated quinoline derivatives, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Biological Activity

7-Fluoroquinoline-6-carbaldehyde is a derivative of fluoroquinolone, a class of broad-spectrum antibacterial agents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 7-position and an aldehyde group at the 6-position of the quinoline ring. This specific substitution pattern is crucial for its biological activity, influencing both pharmacokinetics and interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. The mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.

Efficacy Against Bacteria

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.

Pathogen MIC (µg/ml)
Escherichia coli2.5
Staphylococcus aureus1.0
Bacillus cereus0.5
Salmonella typhi3.0

The compound's activity is enhanced in the presence of certain excipients, such as cucurbituril derivatives, which improve solubility and stability, leading to lower MIC values .

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit the proliferation of cancer cells through several mechanisms, including the induction of apoptosis and disruption of cell cycle progression.

Case Studies on Anticancer Activity

  • Study on Human Colon Cancer Cells (HT29) :
    • Findings : The compound exhibited significant cytotoxicity with an IC50 value of 15 µM.
    • Mechanism : Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .
  • Study on Breast Cancer Cells (MCF-7) :
    • Findings : Inhibition of cell growth was observed with an IC50 value of 20 µM.
    • Mechanism : The compound was shown to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolone derivatives is heavily influenced by their chemical structure. Modifications at various positions on the quinolone ring can enhance or diminish their antibacterial and anticancer properties.

  • C-7 Position : Substituents at this position are critical for antibacterial potency. Fluorination generally improves activity due to increased lipophilicity and membrane penetration .
  • C-6 Position : The introduction of an aldehyde group at this position has been associated with improved cytotoxicity against cancer cells, as it may facilitate interactions with cellular targets involved in apoptosis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Fluoroquinoline-6-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a nucleophilic substitution or Suzuki coupling to introduce the fluorine and aldehyde groups. Optimize parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or TLC, and validate purity via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) . For fluorinated quinolines, anhydrous conditions are critical to avoid hydrolysis of the aldehyde group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Combine UV-Vis (to confirm π→π* transitions), FTIR (aldehyde C=O stretch at ~1700 cm1^{-1}), and 19F^{19}F NMR (for fluorine environment analysis). For structural confirmation, X-ray crystallography using SHELX software is recommended, though crystal growth may require slow evaporation in non-polar solvents . Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How does the aldehyde group in this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers (pH 3–10) at 40–60°C for 48–72 hours. Monitor degradation via LC-MS and quantify aldehyde oxidation using derivatization agents (e.g., 2,4-dinitrophenylhydrazine). Fluorine’s electron-withdrawing effect may stabilize the aldehyde against nucleophilic attack, but hydrolysis risks persist in acidic/basic media .

Q. What are the common reactivity patterns of this compound in nucleophilic addition or condensation reactions?

  • Methodological Answer : The aldehyde group reacts with amines (e.g., hydrazines) to form Schiff bases or with Grignard reagents for carbon-chain elongation. Use inert atmospheres (N2_2/Ar) to prevent oxidation. Fluorine’s meta-directing effect may influence regioselectivity in subsequent electrophilic substitutions .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when dealing with weak diffraction or twinning?

  • Methodological Answer : For weak data, employ SHELXL’s robust refinement algorithms with restraints on bond lengths/angles. For twinned crystals, use the TWIN/BASF commands in SHELX to model overlapping lattices. Validate with Rint_{\text{int}} < 0.05 and a Flack parameter near 0 .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodological Answer : Re-examine solvent effects in DFT models (e.g., using COSMO-RS) and confirm experimental conditions (e.g., solvent polarity, temperature). For 19F^{19}F NMR shifts, discrepancies >1 ppm may indicate unaccounted intermolecular interactions (e.g., hydrogen bonding) .

Q. What strategies are effective for modeling the electronic effects of fluorine and aldehyde groups in this compound?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis to assess reactivity. The aldehyde’s LUMO location predicts nucleophilic attack sites, while fluorine’s electronegativity lowers HOMO energy, affecting oxidation stability. Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets .

Q. What alternative synthetic pathways exist for this compound if traditional methods yield low regioselectivity?

  • Methodological Answer : Explore transition-metal-catalyzed C-H activation to directly functionalize the quinoline core. Palladium-mediated cross-coupling (e.g., with fluorobenzaldehyde derivatives) may bypass multi-step synthesis. Optimize ligand choice (e.g., XPhos) to enhance selectivity .

Q. How can researchers mechanistically probe the compound’s degradation pathways under oxidative stress?

  • Methodological Answer : Use radical initiators (e.g., AIBN) in O2_2-saturated solutions to simulate oxidative conditions. Identify degradation products via GC-MS or MALDI-TOF and propose mechanisms (e.g., aldehyde → carboxylic acid conversion). Compare with stability in antioxidants like BHT .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across labs?

  • Methodological Answer : Document all parameters (e.g., stirring rate, drying time) using FAIR data principles. Share raw crystallographic data (.cif files) and NMR spectra (FID files) in repositories like Zenodo. Cross-validate results via round-robin testing with independent labs .

Q. Key Considerations

  • Contradictions : Fluorine’s steric effects in computational models may not align with crystallographic data due to omitted solvent interactions .
  • Ethical Compliance : Adhere to safety protocols for handling fluorinated aldehydes (e.g., PPE, fume hoods) as per institutional guidelines .

Properties

IUPAC Name

7-fluoroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXHJCXWSYDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680691
Record name 7-Fluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185768-18-6
Record name 7-Fluoro-6-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185768-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of Pd(PPh3)4 (1.27 g, 1.1 mmol) and sodium formate (13.8 g, 132 mmol, 6 e.q.) in acetonitrile (30 mL) was added a solution of 6-bromo-7-fluoro quinoline (5 g, 22 mmol) in DMSO (30 mL). The reaction mixture was heated at 120° C. under a CO atmosphere (1 MPa) for 4 h, cooled to rt and concentrated under reduced pressure. The residue was partitioned between water (100 mL) and ethyl acetate (150 mL). The organic layer was separated, washed with brine (100 mL), dried over Na2SO4 and concentrated under reduced pressure. The reside was purified by column choromatography, eluting with petroleum:ethyl acetate=10:1˜3:1 to give the title compound as a white solid (400 mg, 10.4%). 1H-NMR (400 MHz, DMSO-d6) δ ppm 8.95 (s, 1H), 8.46 (m, 1H), 8.20 (m, 1H), 7.75 (d, 1H), 7.53 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Yield
10.4%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
1-Cyclopropyl-4,4-difluorobutane-1,3-dione
7-Fluoroquinoline-6-carbaldehyde

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